(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl
CAS No.: 1049728-56-4
Cat. No.: VC6568797
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049728-56-4 |
|---|---|
| Molecular Formula | C16H24ClNO2 |
| Molecular Weight | 297.82 |
| IUPAC Name | (2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 |
| Standard InChI Key | INJCKVFEISNXDR-PKLMIRHRSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Composition
The compound’s IUPAC name is (2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, reflecting its proline backbone modified with a 4-tert-butylbenzyl group at the alpha position. The stereochemistry at the C2 position is exclusively R-configured, a critical feature for its biological activity and synthetic utility. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1049728-56-4 |
| Molecular Formula | |
| Molecular Weight | 297.82 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |
| InChIKey | INJCKVFEISNXDR-PKLMIRHRSA-N |
| PubChem CID | 2761921 |
The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and interaction with biological targets .
Synthesis and Chirality Control
Enantioselective Synthesis Strategies
The synthesis of (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl requires precise stereochemical control. While explicit protocols for this compound are scarce, analogous proline derivatives are synthesized via:
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Asymmetric Hydrogenation: Catalytic hydrogenation of dehydroproline precursors using chiral catalysts like Rhodium(I)-DuPHOS complexes .
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Phase-Transfer Catalysis (PTC): Quaternary ammonium salts facilitate enantioselective alkylation of proline enolates .
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Chiral Auxiliary Approaches: Temporary stereodirecting groups, such as Oppolzer’s sultam, enable installation of the benzyl substituent .
For this compound, a plausible route involves alkylation of (R)-proline with 4-tert-butylbenzyl bromide under basic conditions, followed by HCl salt formation. Yield optimization remains undocumented in public literature.
Physicochemical and Spectroscopic Properties
Solubility and Stability
Applications in Research and Development
Pharmaceutical Intermediates
The compound serves as a precursor in peptidomimetics and protease inhibitors. Its rigid proline scaffold and hydrophobic benzyl group mimic peptide tertiary structures, enhancing binding affinity to targets like HIV-1 protease .
Catalysis and Asymmetric Synthesis
Chiral proline derivatives are widely used as organocatalysts. The tert-butyl group in this compound could improve enantioselectivity in aldol reactions or Michael additions, though specific studies are lacking .
Biochemical Probes
Functionalization of the carboxylic acid group enables conjugation to fluorescent tags or biotin, facilitating enzyme inhibition studies .
Future Directions and Research Gaps
While (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl shows promise, critical gaps persist:
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Solubility Studies: Empirical data are needed to optimize formulation.
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Catalytic Applications: Screening in asymmetric reactions could unveil novel utilities.
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Biological Activity: Target identification and in vitro assays remain unexplored.
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